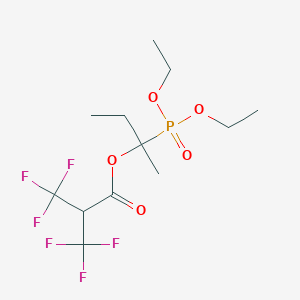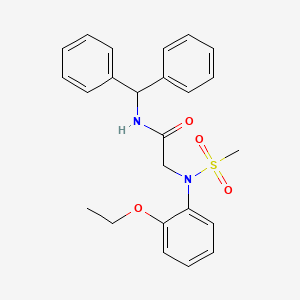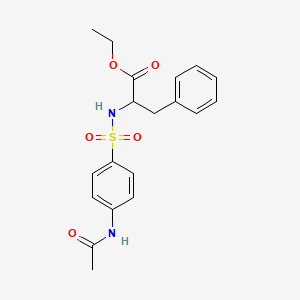![molecular formula C10H11N3O B15153224 9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazol-6-ol](/img/structure/B15153224.png)
9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),5,8,10-tetraen-11-ol is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common starting materials include 2-chlorophenyl isocyanate and hydrazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
- 10-chloro-12-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene
Uniqueness
Compared to these similar compounds, 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol is unique due to its specific methyl and hydroxyl functional groups.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methyl-1,2-dihydroimidazo[1,2-a]benzimidazol-7-ol |
InChI |
InChI=1S/C10H11N3O/c1-12-8-3-2-7(14)6-9(8)13-5-4-11-10(12)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
WXCBHGMNIXGCIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)N3C1=NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Oxo-2-[(1-phenylethyl)amino]ethyl [(phenylcarbonyl)sulfanyl]acetate](/img/structure/B15153160.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B15153172.png)


![2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B15153193.png)
![4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B15153198.png)
![N-(4-chlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15153205.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153210.png)

![4-methyl-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153239.png)
